molecular formula C6H5BClFO2 B151473 3-Chloro-2-fluorophenylboronic acid CAS No. 352535-82-1

3-Chloro-2-fluorophenylboronic acid

Cat. No. B151473
M. Wt: 174.37 g/mol
InChI Key: SUYRGLRWMPEARP-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenylboronic acid is a compound that is structurally related to various phenylboronic acids, which are often used in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds such as 3-fluorophenylboronic acid and various fluoro-substituted phenylboronic acids have been investigated for their spectroscopic properties, synthesis methods, and potential applications in various chemical reactions .

Synthesis Analysis

The synthesis of related boronic acids typically involves the use of organometallic reagents and borate intermediates. For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using reactants such as n-butyllithium and tributyl borate, with optimized reaction conditions to improve yields . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of 3-chloro-2-fluorophenylboronic acid.

Molecular Structure Analysis

Density Functional Theory (DFT) calculations and various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to study the molecular structure of related boronic acids. For example, 3-fluorophenylboronic acid was extensively characterized using both experimental and theoretical methods, providing insights into its vibrational spectra, electronic structure, and thermodynamic properties . These methods could be applied to 3-chlor

Scientific Research Applications

Spectroscopic Studies

  • Adsorption Mechanism of Phenylboronic Acids: A study by Piergies et al. (2013) using spectroscopic techniques (FT-IR, FT-Raman, and SERS) explored the adsorption modes of phenylboronic acid isomers, including fluorophenylboronic acids, on silver nanoparticles. The type and position of substituents were found to significantly influence the geometry of these isomers on the nanoparticle's surface (Piergies et al., 2013).

Chemical Synthesis and Reactions

  • Suzuki Cross-Coupling Reaction: Ikram et al. (2015) reported the synthesis of thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction involving various arylboronic acids, including 3-chloro-2-fluorophenylboronic acid. This method led to the creation of compounds with potential medicinal applications (Ikram et al., 2015).

Analytical and Experimental Techniques

  • DFT, FT-Raman, FT-IR, and NMR Studies: Karabacak et al. (2015) conducted a comprehensive study of the spectroscopic, structural, electronic, and thermodynamic properties of 3-fluorophenylboronic acid, which provides valuable insights into the characteristics of similar compounds, including 3-chloro-2-fluorophenylboronic acid (Karabacak et al., 2015).

Biological and Pharmacological Research

  • Antifungal Activity of Phenylboronic Acids: A study by Borys et al. (2019) found that certain phenylboronic acids, including fluoro-2-formylphenylboronic acids, showed significant antifungal activity against various fungal strains. This indicates the potential of 3-chloro-2-fluorophenylboronic acid in similar applications (Borys et al., 2019).

Molecular Sensing and Imaging

  • Glucose Sensing: Huang et al. (2013) developed a ratiometric fluorescent sensor for glucose, using aggregates of an amphiphilic monoboronic acid bearing a hydrophobic pyrene fluorophore. This study demonstrates the potential of boronic acids, including 3-chloro-2-fluorophenylboronic acid, in the development of sensitive and selective molecular sensors (Huang et al., 2013).

Safety And Hazards

3-Chloro-2-fluorophenylboronic acid may cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection. If skin irritation occurs, get medical advice/attention .

properties

IUPAC Name

(3-chloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYRGLRWMPEARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584261
Record name (3-Chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorophenylboronic acid

CAS RN

352535-82-1
Record name (3-Chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluorophenylboronic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500-mL three-neck flask was put 16 g (72 mmol) of 1-bromo-3-chloro-2-fluorobenzene, and the air in the flask was replaced with nitrogen; then, 200 mL of tetrahydrofuran was added and the solution was cooled down to −80° C. under a nitrogen stream. To this solution, 48 mL (76 mmol) of n-butyl lithium (a 1.6 mol/L hexane solution) was added dropwise with a syringe, and then the mixture was stirred for 1.5 hours at the same temperature. After stirring, 9.0 mL (80 mmol) of trimethyl borate was added to this mixture. While the temperature was raised to room temperature, the mixture was stirred for about 19 hours. After stirring, about 100 mL of a 1 mol/L hydrochloric acid was added to the resulting solution and the mixture was stirred. The organic layer of this mixture was washed with water and the aqueous layer was subjected to extraction with toluene twice. The solution of the extract and the organic layer were combined and washed with a saturated aqueous solution of sodium chloride. The resulting organic layer was dried over magnesium sulfate, and this mixture was gravity-filtered. The resulting filtrate was concentrated to give 4.5 g of a pale yellow solid of a target substance, in a yield of 35%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Xu, Z Liu, X Wang, T Lu, RL DesJarlais… - Journal of Medicinal …, 2022 - ACS Publications
… -2-yl)-2-cyclopropylethyl)-1H-pyrazol-4-yl)phenylcarbamate (400 mg, 0.91 mmol) in 1,4-dioxane/H 2 O (5/0.5 mL) were added 6-amino-3-chloro-2-fluorophenylboronic acid (189 mg, …
Number of citations: 3 pubs.acs.org

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